

Spectroscopic Data of n-Butyltrichlorotin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-Butyltrichlorotin

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This technical guide provides a comprehensive overview of the spectroscopic data for **n-butyltrichlorotin** ($C_4H_9Cl_3Sn$), a significant organotin compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry, offering a centralized resource for its characterization.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **n-butyltrichlorotin**.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
0.95	Triplet	CH ₃
1.45	Multiplet	CH ₂ -CH ₃
1.85	Multiplet	Sn-CH ₂ -CH ₂
2.30	Triplet	Sn-CH ₂

Note: Data is typically referenced to a standard solvent signal.

¹³C NMR Spectral Data.[1]

Chemical Shift (δ) ppm	¹ J(¹¹⁹ Sn, ¹³ C) (Hz)	Assignment
13.4	19.8	CH ₃
26.5	68.4	CH ₂ -CH ₃
27.2	Not Reported	Sn-CH ₂ -CH ₂
31.5	509.8	Sn-CH ₂

¹¹⁹Sn NMR Spectral Data.[1]

Chemical Shift (δ) ppm
-23.5

Note: Chemical shifts are relative to tetramethyltin (TMS).[1]

Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment
~2958	C-H stretch (asymmetric)
~2925	C-H stretch (symmetric)
~2871	C-H stretch (symmetric)
~1465	C-H bend (scissoring)
~1378	C-H bend (methyl rock)
~1075	C-C stretch
~530	Sn-C stretch
~370	Sn-Cl stretch

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of organotin compounds.

NMR Spectroscopy Protocol

Sample Preparation: For ^1H , ^{13}C , and ^{119}Sn NMR analysis, a sample of **n-butyltrichlorotin** (typically 10-50 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl_3) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[2][3][4] The solution must be homogeneous and free of particulate matter. For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere.[2]

Instrumentation and Data Acquisition: Spectra are typically acquired on a 400 or 500 MHz NMR spectrometer.[5]

- ^1H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans and a higher sample concentration are often required compared to ^1H NMR.[3]
- ^{119}Sn NMR: A proton-decoupled experiment is also standard for ^{119}Sn NMR. Given the wide chemical shift range of tin, a broad spectral width is necessary. Tetramethyltin (TMS) is commonly used as an external reference standard.[1]

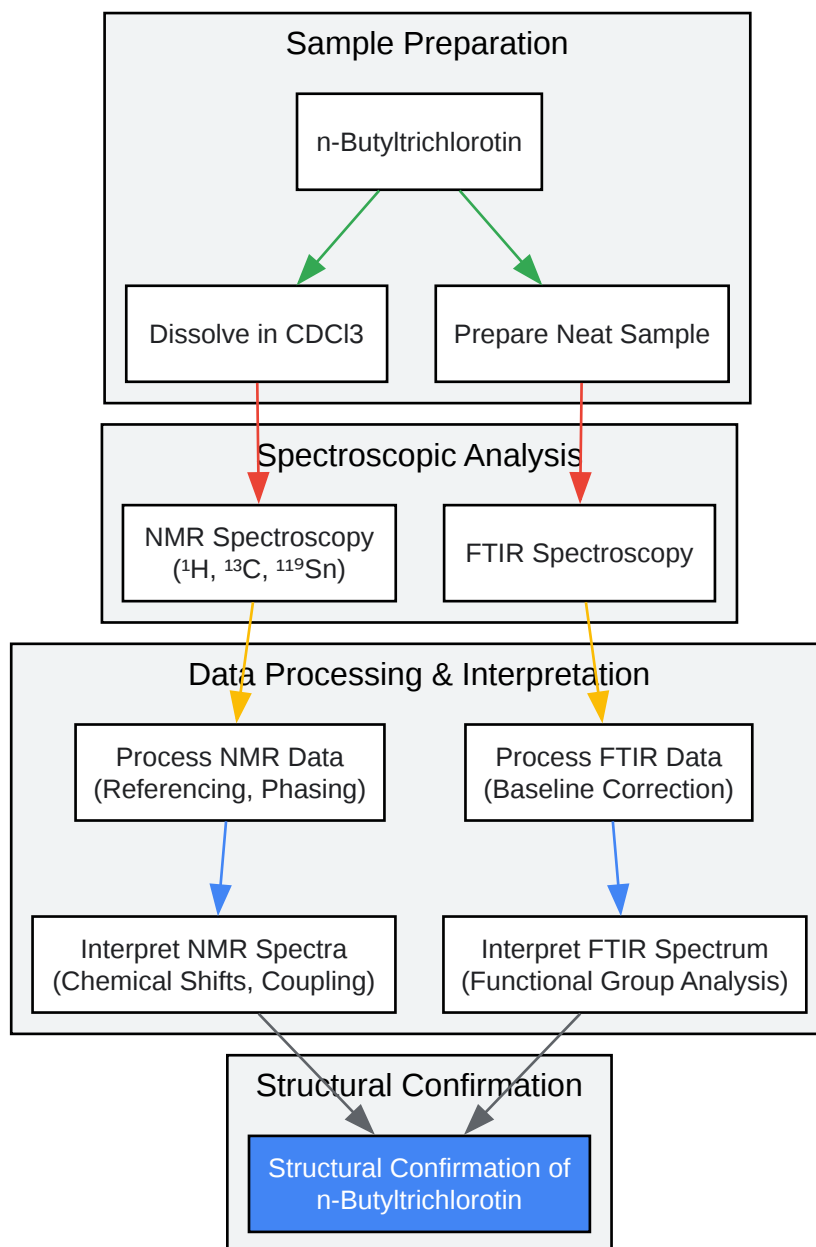
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Sample Preparation: For liquid samples like **n-butyltrichlorotin**, the analysis can be performed neat. A thin film of the liquid is placed between two infrared-transparent salt plates (e.g., KBr or NaCl).[6] Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires placing a small drop of the sample directly on the ATR crystal.

Instrumentation and Data Acquisition: A standard FTIR spectrometer is used to collect the spectrum. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **n-butyltrichlorotin**.



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Spectroscopic analysis workflow for **n-butyltrichlorotin**.

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